molecular formula C13H12N6O2 B2727534 N-((5-methylisoxazol-4-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 2034260-67-6

N-((5-methylisoxazol-4-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No. B2727534
CAS RN: 2034260-67-6
M. Wt: 284.279
InChI Key: LELXZKDDOASPIA-UHFFFAOYSA-N
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Description

N-((5-methylisoxazol-4-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide, also known as MIBE, is a small molecule that has been developed as a potent and selective inhibitor of the transcription factor, HSF1. HSF1 is a key regulator of the heat shock response, which is a cellular defense mechanism against various stresses. MIBE has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions where the heat shock response is dysregulated.

Scientific Research Applications

Molecular Structure and Synthetic Approaches

Molecular Structure Characterization : A study by Rodier et al. (1993) on a related compound, 2,6-dimethyl-N-(5-methyl-3-isoxazolyl)benzamide, revealed insights into its molecular structure. The molecule consists of two approximately planar parts, with significant interactions such as an intramolecular C-H...O hydrogen bond contributing to the isoxazole group's planarity. This study suggests potential structural analogies and the importance of such interactions in stabilizing the molecular conformation of similar compounds (Rodier, Céolin, Dugué, & Lepage, 1993).

Synthetic Methodologies : Aouine et al. (2011) discussed the synthesis of 2-((tetrazol-5-yl)methyl)isoindoline-1,3-dione and N-((tetrazol-5-yl)methyl)benzamide via [2+3] cycloaddition, showcasing a synthetic approach that could be relevant for similar tetrazole-containing compounds. This method emphasizes the versatility of cycloaddition reactions in constructing complex molecules, potentially applicable to the synthesis of N-((5-methylisoxazol-4-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide (Aouine et al., 2011).

Coordination Networks and Material Science

Chiral Coordination Networks : Research by Liao et al. (2013) into tetrazolate-based tectons, including N-(1H-tetrazol-5-yl) derivatives, led to the development of chiral coordination networks with significant second harmonic generation (SHG) efficiencies. This work illustrates the potential of incorporating tetrazolyl and isoxazolyl groups in designing materials with desirable optical properties, hinting at applications of "this compound" in nonlinear optics and materials science (Liao et al., 2013).

Potential Biological Activities

Anticancer and Antimicrobial Properties : Tiwari et al. (2017) synthesized a series of compounds containing thiadiazole and benzamide groups, which exhibited promising in vitro anticancer activity. Although the specific compound "this compound" was not mentioned, this research indicates that structurally similar compounds can possess significant biological activities, suggesting potential anticancer applications for further investigation (Tiwari et al., 2017). Additionally, Raffa et al. (2002) explored the antimicrobial activity of N-(5-methylisoxazol-3-yl)-benzamides, although they found no significant activities at tested concentrations. This highlights the importance of structural modifications to enhance biological efficacy (Raffa et al., 2002).

properties

IUPAC Name

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2/c1-9-11(7-16-21-9)6-14-13(20)10-3-2-4-12(5-10)19-8-15-17-18-19/h2-5,7-8H,6H2,1H3,(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELXZKDDOASPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)C2=CC(=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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